



Application Notes and Protocols: Nick Translation using Biotin-11-dUTP

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Compound of Interest		
Compound Name:	Biotin-11-dutp trisodium	
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Introduction

Nick translation is a well-established enzymatic method for labeling DNA probes with high specific activity. This technique utilizes the concerted action of DNase I and DNA Polymerase I to incorporate labeled nucleotides, such as Biotin-11-dUTP, into a double-stranded DNA template. The resulting biotinylated probes are versatile tools for various molecular biology applications, most notably for the detection of specific DNA or RNA sequences in techniques like in situ hybridization (ISH), Southern blotting, and Northern blotting. The strong and specific interaction between biotin and avidin or streptavidin allows for sensitive detection of the hybridized probe.

Biotin-11-dUTP is a commonly used analog of deoxyuridine triphosphate (dUTP) where a biotin molecule is attached to the C-5 position of the pyrimidine ring via an 11-atom linker arm. This linker minimizes steric hindrance, allowing for efficient incorporation by DNA Polymerase I and effective binding of avidin or streptavidin to the biotin moiety.

Principle of Nick Translation

The nick translation reaction involves three key steps that occur simultaneously in a single reaction tube:



- Nicking: Pancreatic DNase I introduces random single-stranded breaks, or "nicks," in the phosphodiester backbone of the double-stranded DNA template. This creates a free 3'hydroxyl (3'-OH) terminus and a 5'-phosphate (5'-PO4) terminus at the site of the nick.
- Exonuclease Activity: E. coli DNA Polymerase I possesses a 5' → 3' exonuclease activity that
 removes nucleotides from the 5' side of the nick.
- Polymerase Activity: The same DNA Polymerase I then uses its 5' → 3' polymerase activity to sequentially add new deoxynucleoside triphosphates (dNTPs), including the Biotin-11-dUTP present in the reaction mixture, to the 3'-OH terminus. This effectively "translates" or moves the nick along the DNA strand.

This process results in the replacement of existing nucleotides with new ones, thereby incorporating the biotin label throughout the DNA probe.

Quantitative Data Summary

The efficiency of nick translation and the quality of the resulting probes can be influenced by several factors. The following tables summarize key quantitative parameters.



Parameter	Recommended Range/Value	Notes
DNA Template		
Amount	0.1 - 2 μg	The optimal amount may vary depending on the specific protocol and kit.
Purity (A260/A280)	1.8 - 2.0	High-quality, purified DNA (e.g., plasmid, cosmid, BAC, or purified PCR products) is essential for efficient labeling.
Biotin-11-dUTP:dTTP Ratio	1:2 to 1:4	A common starting point is a 1:3 ratio of Biotin-11-dUTP to dTTP. This ratio can be optimized to achieve the desired labeling density.[1]
Optimal Probe Size for ISH	200 - 500 bp	Probes within this size range generally provide a good balance between hybridization efficiency and signal intensity. [2] Shorter fragments may improve tissue penetration.
Incubation Temperature	15°C	This temperature is optimal for the coordinated activities of DNase I and DNA Polymerase I.[2][3]
Incubation Time	60 - 120 minutes	Longer incubation times can increase labeling but may result in shorter probe fragments.[1][3]



Application	Typical Probe Concentration	Notes
In Situ Hybridization (ISH)	1 - 10 ng/μL per slide	The optimal concentration should be determined empirically for each probe and tissue type.
Southern/Northern Blotting	10 - 100 ng/mL of hybridization buffer	Higher concentrations may be needed for detecting low-abundance targets.

Experimental Protocols

I. Biotin Labeling of DNA by Nick Translation

This protocol is a general guideline. Optimization may be required depending on the specific DNA template and application.

Materials:

- Double-stranded DNA template (1 μg)
- 10X Nick Translation Buffer (0.5 M Tris-HCl, pH 7.8, 50 mM MgCl₂, 100 mM β-mercaptoethanol)
- dNTP mix (0.2 mM each of dATP, dCTP, dGTP)
- Biotin-11-dUTP (1 mM stock)
- dTTP (1 mM stock)
- DNase I (diluted to an optimal concentration, typically 1:1000 to 1:10,000 from a 1 mg/mL stock)
- DNA Polymerase I (10 U/μL)
- 0.5 M EDTA, pH 8.0



Nuclease-free water

Procedure:

- On ice, combine the following in a microcentrifuge tube:
 - DNA template (1 μg)
 - 10X Nick Translation Buffer (5 μL)
 - dNTP mix (dATP, dCTP, dGTP) (5 μL)
 - Biotin-11-dUTP (e.g., 1 μL for a 1:3 ratio with dTTP)
 - dTTP (e.g., 3 μL)
 - Nuclease-free water to a final volume of 48 μL.
- Add 1 μL of diluted DNase I and 1 μL of DNA Polymerase I.
- Mix gently by pipetting and centrifuge briefly to collect the contents.
- Incubate the reaction at 15°C for 90 minutes.[2]
- Stop the reaction by adding 5 μL of 0.5 M EDTA and heating to 65°C for 10 minutes.
- The labeled probe can be stored at -20°C.

II. Purification of the Biotinylated Probe

It is crucial to remove unincorporated Biotin-11-dUTP as it can lead to high background in subsequent hybridization experiments.

Method: Spin Column Chromatography

 Prepare a spin column packed with Sephadex G-50 or a commercially available equivalent according to the manufacturer's instructions.



- Equilibrate the column with a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
- Load the nick translation reaction mixture onto the column.
- Centrifuge the column as recommended by the manufacturer. The purified probe will be collected in the eluate, while the smaller, unincorporated nucleotides will be retained in the column matrix.

III. Verification of Probe Size and Labeling

Probe Size Analysis:

- Run a small aliquot (e.g., 5 μL) of the purified probe on a 1.5% agarose gel alongside a DNA ladder.
- Visualize the DNA under UV light after staining with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
- A successful nick translation reaction should yield a smear of DNA fragments, ideally in the 200-500 bp range for ISH applications.[2]

Labeling Efficiency (Qualitative):

- Spot serial dilutions of the labeled probe and an unlabeled control onto a nitrocellulose or nylon membrane.
- Crosslink the DNA to the membrane using a UV crosslinker or by baking at 80°C.
- Block the membrane (e.g., with 5% BSA in TBST).
- Incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP or streptavidin-AP).
- Wash the membrane to remove unbound conjugate.
- Add the appropriate chromogenic or chemiluminescent substrate and visualize the signal.
 The intensity of the signal from the labeled probe will give an indication of the labeling efficiency.



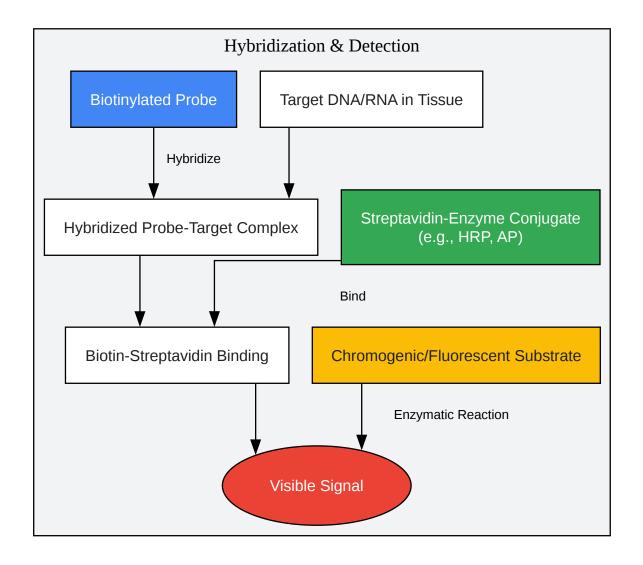
Visualizations



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Caption: Workflow for generating a biotinylated DNA probe using nick translation.





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